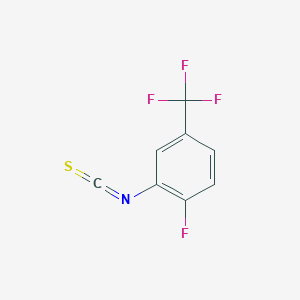

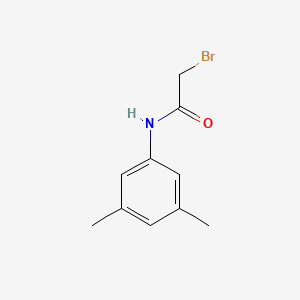

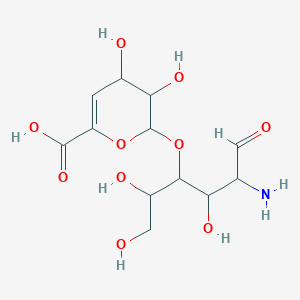

![molecular formula C13H12O5 B1335894 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid CAS No. 96078-22-7](/img/structure/B1335894.png)

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid, is a derivative of chromene, which is a common scaffold in many biologically active compounds. Chromene derivatives have been synthesized and studied due to their potential pharmacological properties. The papers provided discuss various synthetic methods and analyses of related chromene compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep reactions starting from readily available materials. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH, yielding a 38% overall yield . Similarly, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid is achieved through a Vilsmeier reaction and oxidation by Jones reagent . These methods highlight the complexity and the need for optimization in the synthesis of chromene derivatives.

Molecular Structure Analysis

The molecular structures of synthesized chromene derivatives are typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of the synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was confirmed by IR, 1H NMR, and MS . These techniques are crucial for verifying the identity and purity of the compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . The ability to undergo diverse reactions makes chromene derivatives versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. For example, the separation of stereo isomers of a chromene derivative was achieved using reverse phase high-performance liquid chromatography (HPLC), indicating the importance of stereochemistry in the physical properties of these compounds . The analytical methods developed for these compounds, such as HPLC, are essential for assessing their purity and for monitoring reactions such as epimerization .

科学的研究の応用

Application in Perovskite Solar Cells

- Summary of Application: The compound is used as a hole transporting material (HTM) in perovskite solar cells (PSCs). HTMs with high hole mobility are critical for constructing efficient PSCs .

- Methods of Application: The researchers used a stable zinc complex-based HTM named BPZ23. This was compared to its non-metal counterpart (BP21), and the BPZ23 demonstrated a 59.42% increase in hole mobility .

- Results or Outcomes: The improved hole mobility resulted in a good perovskite layer with reduced trap-assisted recombination. As a result, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .

Application in Analytical Chemistry

- Summary of Application: Coordination compounds (chelates) based on chromophoric organic reagents (ORs) have been used for the spectrophotometric and luminescent determination of metal ions .

- Methods of Application: The application involves the use of coordination compounds for the detection of efficacy, synthesis of the first ORs for metal determination, and development of the theoretical fundamentals for their action .

- Results or Outcomes: The application of coordination compounds has evolved over four periods, each with its own achievements and application areas .

Application in Biomedical Field

- Summary of Application: The compound is used in the engineering of pH-triggered nanoplatforms for biomedical applications .

- Methods of Application: A two-step synthetic approach via the combination of living cationic ring-opening (CROP) and reversible addition–fragmentation chain transfer (RAFT) polymerization techniques was used to produce novel amphiphilic block copolymers .

- Results or Outcomes: The use of these blocks confers serum stability and pH-responsive behavior to the nanoparticles in a pH window which is particularly useful for tumor detection and therapy .

特性

IUPAC Name |

2-(4-methyl-2-oxochromen-6-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-5-12(14)18-11-4-3-9(6-10(7)11)17-8(2)13(15)16/h3-6,8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXDHEXQSUSAKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392361 |

Source

|

| Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |

CAS RN |

96078-22-7 |

Source

|

| Record name | 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

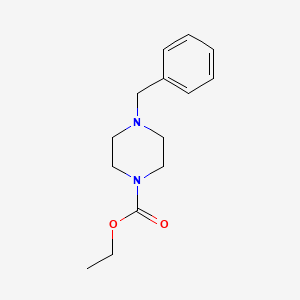

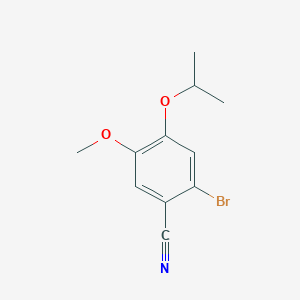

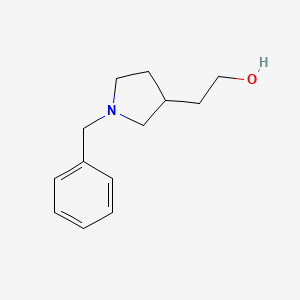

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

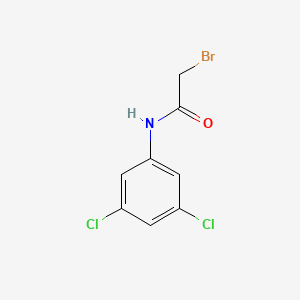

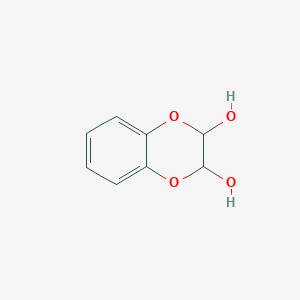

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)